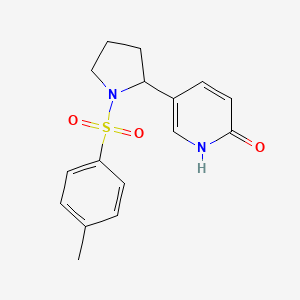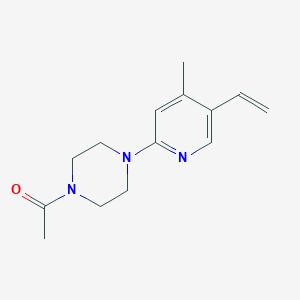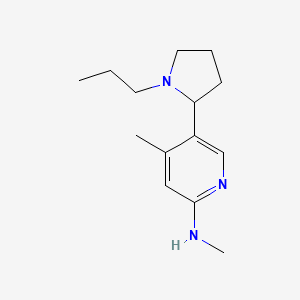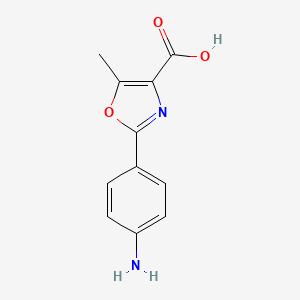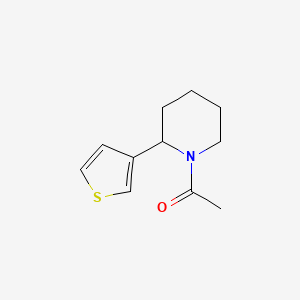
5-(Boc-amino)-2-(4-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a halogenated ketone with a thioamide.
Introduction of the Bromo and Fluoro Substituents: Halogenation reactions can be used to introduce the bromo and fluoro groups onto the phenyl ring.
Protection of the Amino Group: The amino group can be protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromo or fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potentially useful in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid
- 2-(4-Bromo-2-chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid
- 2-(4-Bromo-2-fluorophenyl)-5-amino-thiazole-4-carboxylicacid
Uniqueness
The unique combination of bromo and fluoro substituents, along with the Boc-protected amino group and carboxylic acid functionality, distinguishes 2-(4-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid from other similar compounds. These features can influence its reactivity, binding properties, and overall utility in various applications.
属性
分子式 |
C15H14BrFN2O4S |
|---|---|
分子量 |
417.3 g/mol |
IUPAC 名称 |
2-(4-bromo-2-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H14BrFN2O4S/c1-15(2,3)23-14(22)19-12-10(13(20)21)18-11(24-12)8-5-4-7(16)6-9(8)17/h4-6H,1-3H3,(H,19,22)(H,20,21) |
InChI 键 |
VFFDZMLORAASIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=C(C=C(C=C2)Br)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




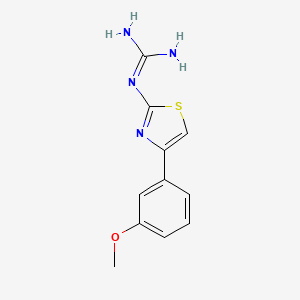
![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)

